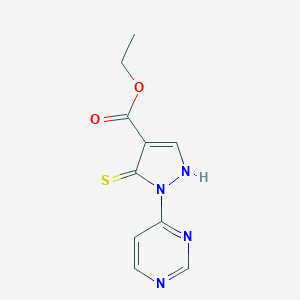
1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester, also known as PT2399, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. PT2399 is a small molecule inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a key role in the response to hypoxia, or low oxygen levels, in cells.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester has been studied extensively for its potential therapeutic applications, particularly in cancer treatment. HIF-1α is overexpressed in many solid tumors and is associated with tumor growth, angiogenesis, and resistance to chemotherapy and radiation therapy. Inhibition of HIF-1α has been shown to sensitize cancer cells to these treatments and improve patient outcomes. 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester has also been studied for its potential in treating other diseases, such as cardiovascular and respiratory disorders.
Mecanismo De Acción
1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester inhibits the activity of HIF-1α by binding to its oxygen-dependent degradation domain (ODD), preventing its degradation by the ubiquitin-proteasome system. This leads to the accumulation of HIF-1α in the nucleus, where it activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. By inhibiting HIF-1α, 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester reduces the expression of these genes and sensitizes cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer cells, 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester reduces the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF), and glucose metabolism, such as hexokinase 2 (HK2). This leads to reduced tumor growth and increased sensitivity to chemotherapy and radiation therapy. In animal models, 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester has been shown to reduce tumor growth and metastasis and improve survival. 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester has also been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester has several advantages as a research tool, including its high potency and selectivity for HIF-1α. However, it also has some limitations, such as its poor solubility in aqueous solutions and its instability in the presence of light and air. These factors can make it difficult to use in certain lab experiments and may require the use of specialized techniques and equipment.
Direcciones Futuras
There are several future directions for research on 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester and its potential therapeutic applications. One area of focus is the development of more stable and soluble analogs of 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester that can be used in a wider range of lab experiments and potentially in clinical trials. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from HIF-1α inhibition. Additionally, there is growing interest in the use of combination therapies that target multiple pathways involved in cancer progression, including HIF-1α inhibition. Finally, the potential use of 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester in other disease areas, such as cardiovascular and respiratory disorders, warrants further investigation.
Métodos De Síntesis
The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester involves a multi-step process, starting with the reaction of 4-chloro-3-nitropyrazole with ethyl 2-bromoacetate to form 1-ethyl-4-nitro-3-pyrazolecarboxylate. This intermediate is then reduced with tin(II) chloride and hydrochloric acid to yield 1-ethyl-4-amino-3-pyrazolecarboxylate. The final step involves the reaction of 1-ethyl-4-amino-3-pyrazolecarboxylate with 4-(4-pyrimidinylthio)benzaldehyde to form 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester.
Propiedades
Número CAS |
105877-69-8 |
|---|---|
Nombre del producto |
1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester |
Fórmula molecular |
C10H10N4O2S |
Peso molecular |
250.28 g/mol |
Nombre IUPAC |
ethyl 2-pyrimidin-4-yl-3-sulfanylidene-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H10N4O2S/c1-2-16-10(15)7-5-13-14(9(7)17)8-3-4-11-6-12-8/h3-6,13H,2H2,1H3 |
Clave InChI |
ASDLGQVVAKZVCL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNN(C1=S)C2=NC=NC=C2 |
SMILES canónico |
CCOC(=O)C1=CNN(C1=S)C2=NC=NC=C2 |
Sinónimos |
1H-PYRAZOLE-4-CARBOXYLIC ACID, 5-MERCAPTO-1-(4-PYRIMIDINYL)-, ETHYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



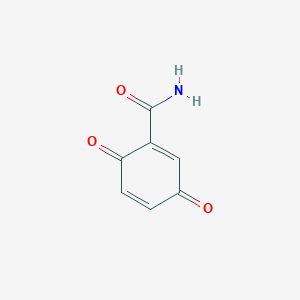
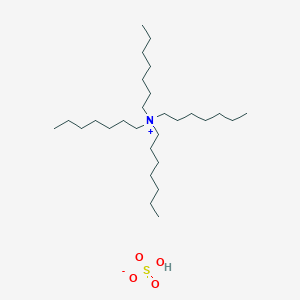
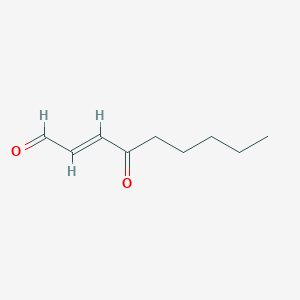

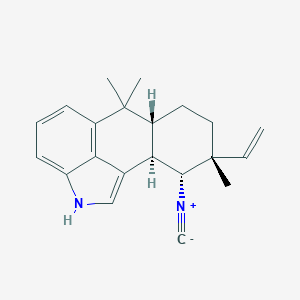
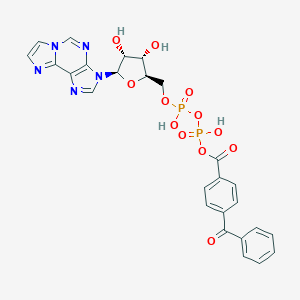
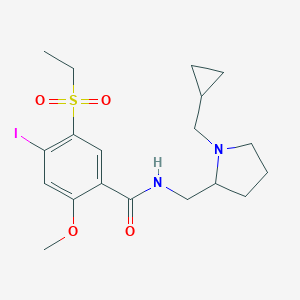

![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)

![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)


